molecular formula C13H17ClN2O B1466409 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 1338658-18-6

2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No. B1466409
CAS RN: 1338658-18-6
M. Wt: 252.74 g/mol
InChI Key: NVFMFJIUYWNQPU-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, also known as 4-Chloro-N-methyl-N-(2-pyridinyl)benzenemethanamine, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, which includes compounds with a wide range of structures and properties. The compound has been studied in a variety of fields, including pharmacology, biochemistry and physiology.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Compounds structurally related to "2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one" have been explored through quantum chemical and molecular dynamics simulation studies. For instance, the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion have been predicted using density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016). These studies focus on the interaction between metal surfaces and organic molecules, highlighting the potential of similar compounds in corrosion inhibition applications.

Crystal Structure Analysis

Research on compounds with similar structural motifs includes the crystal structure analysis of various organic compounds. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been determined, shedding light on the spatial arrangement and potential intermolecular interactions of such molecules (Revathi et al., 2015). These studies are crucial for understanding the chemical and physical properties of compounds, including those with aminopiperidin and chlorophenyl groups.

Antimicrobial Activity

Some studies have focused on synthesizing new compounds for evaluating their antimicrobial properties. For example, research into novel 1H-indole derivatives has explored their antibacterial and antifungal activities, demonstrating the potential of structurally related compounds in pharmaceutical applications (Wanjari, 2020). These findings suggest that compounds with similar structural elements could be investigated for their efficacy as antimicrobial agents.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFMFJIUYWNQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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